molecular formula C18H34NO2+ B11576890 1-Methyl-1-(2-{[2-(2-methylpropyl)cyclohexyl]oxy}-2-oxoethyl)piperidinium

1-Methyl-1-(2-{[2-(2-methylpropyl)cyclohexyl]oxy}-2-oxoethyl)piperidinium

Cat. No.: B11576890
M. Wt: 296.5 g/mol
InChI Key: UGRGSQHXKZRSIZ-UHFFFAOYSA-N
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Description

1-METHYL-1-(2-{[2-(2-METHYLPROPYL)CYCLOHEXYL]OXY}-2-OXOETHYL)PIPERIDIN-1-IUM is a complex organic compound with a unique structure that includes a piperidinium ion, a cyclohexyl group, and a methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-1-(2-{[2-(2-METHYLPROPYL)CYCLOHEXYL]OXY}-2-OXOETHYL)PIPERIDIN-1-IUM typically involves multiple steps, including the formation of the piperidinium ion and the attachment of the cyclohexyl and methylpropyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-METHYL-1-(2-{[2-(2-METHYLPROPYL)CYCLOHEXYL]OXY}-2-OXOETHYL)PIPERIDIN-1-IUM can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-METHYL-1-(2-{[2-(2-METHYLPROPYL)CYCLOHEXYL]OXY}-2-OXOETHYL)PIPERIDIN-1-IUM has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic effects and as a drug candidate.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-METHYL-1-(2-{[2-(2-METHYLPROPYL)CYCLOHEXYL]OXY}-2-OXOETHYL)PIPERIDIN-1-IUM involves its interaction with specific molecular targets and pathways. This may include binding to receptors or enzymes, altering cellular processes, and modulating biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-METHYL-1-(2-{[2-(2-METHYLPROPYL)CYCLOHEXYL]OXY}-2-OXOETHYL)PIPERIDIN-1-IUM include:

  • 1-METHYL-2-PIPERIDINONE
  • 1-METHYL-4-PIPERIDINOL
  • 1-METHYL-3-PIPERIDINECARBOXYLIC ACID

Uniqueness

What sets 1-METHYL-1-(2-{[2-(2-METHYLPROPYL)CYCLOHEXYL]OXY}-2-OXOETHYL)PIPERIDIN-1-IUM apart from these similar compounds is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H34NO2+

Molecular Weight

296.5 g/mol

IUPAC Name

[2-(2-methylpropyl)cyclohexyl] 2-(1-methylpiperidin-1-ium-1-yl)acetate

InChI

InChI=1S/C18H34NO2/c1-15(2)13-16-9-5-6-10-17(16)21-18(20)14-19(3)11-7-4-8-12-19/h15-17H,4-14H2,1-3H3/q+1

InChI Key

UGRGSQHXKZRSIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1CCCCC1OC(=O)C[N+]2(CCCCC2)C

Origin of Product

United States

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